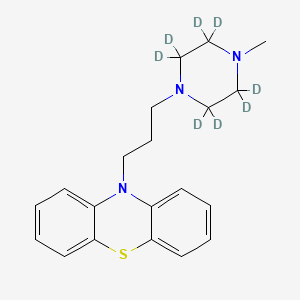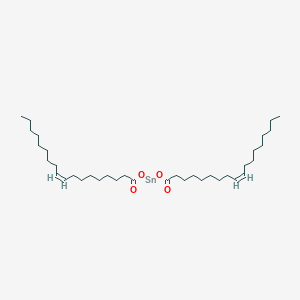
Tin (II) oleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tin (II) oleate, also known as stannous oleate, is an organotin compound where tin is in the +2 oxidation state. This compound is formed by the reaction of tin with oleic acid, a fatty acid commonly found in various animal and vegetable fats and oils. This compound is known for its applications in catalysis, particularly in the production of silicones and polyurethanes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tin (II) oleate can be synthesized through the direct reaction of tin (II) chloride with oleic acid. The reaction typically involves heating the mixture to facilitate the formation of the this compound compound. The general reaction is as follows:
SnCl2+2C18H34O2→Sn(C18H33O2)2+2HCl
Industrial Production Methods: In industrial settings, this compound is often produced by reacting tin metal or tin oxides with oleic acid under controlled conditions. This process may involve the use of a promoter and an oxygen-containing gas to facilitate the reaction .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form tin (IV) compounds.
Reduction: It can be reduced back to elemental tin under specific conditions.
Substitution: this compound can participate in substitution reactions where the oleate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen or other oxidizing agents can be used to oxidize this compound.
Reducing Agents: Elemental tin or other reducing agents can be used to reduce this compound.
Substitution Reactions: Various ligands can be introduced to replace the oleate ligands under appropriate conditions.
Major Products:
Oxidation: Tin (IV) oleate or other tin (IV) compounds.
Reduction: Elemental tin.
Substitution: New organotin compounds with different ligands
Aplicaciones Científicas De Investigación
Tin (II) oleate has a wide range of applications in scientific research and industry:
Chemistry: Used as a catalyst in the production of silicones and polyurethanes.
Medicine: Utilized in the formulation of certain medical-grade silicones.
Industry: Acts as a lubricant additive to reduce friction and wear in machinery.
Mecanismo De Acción
The mechanism by which tin (II) oleate exerts its effects is primarily through its role as a catalyst. The tin atom in this compound can coordinate with various functional groups, such as isocyanates and alcohols, facilitating reactions like polymerization and esterification. This coordination ability enhances the reactivity of the functional groups, leading to more efficient chemical processes .
Comparación Con Compuestos Similares
Tin (II) octoate: Another organotin compound used as a catalyst in similar applications.
Dioctyltin dilaurate: Used in the production of silicones and polyurethanes.
Dibutyltin dilaurate: Commonly used in the production of polyurethanes and as a stabilizer in PVC
Uniqueness: Tin (II) oleate is unique due to its specific coordination chemistry with oleic acid, which imparts distinct properties such as solubility in non-aqueous solvents and specific catalytic activities. Its relatively low toxicity compared to other organotin compounds makes it suitable for medical applications .
Propiedades
Fórmula molecular |
C36H66O4Sn |
|---|---|
Peso molecular |
681.6 g/mol |
Nombre IUPAC |
bis[[(Z)-octadec-9-enoyl]oxy]tin |
InChI |
InChI=1S/2C18H34O2.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*9-10H,2-8,11-17H2,1H3,(H,19,20);/q;;+2/p-2/b2*10-9-; |
Clave InChI |
PXRFIHSUMBQIOK-CVBJKYQLSA-L |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCC(=O)O[Sn]OC(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)O[Sn]OC(=O)CCCCCCCC=CCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,3S,4S,5R)-2-(hydroxymethyl)-6-(5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaen-14-yl)oxane-3,4,5-triol](/img/structure/B13828769.png)
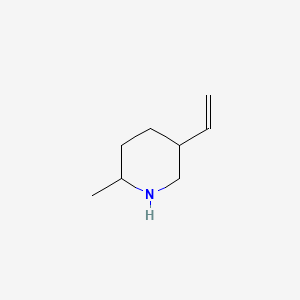


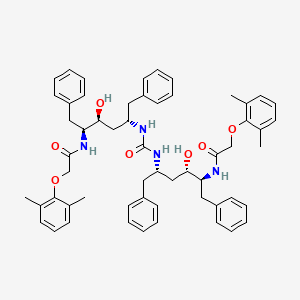
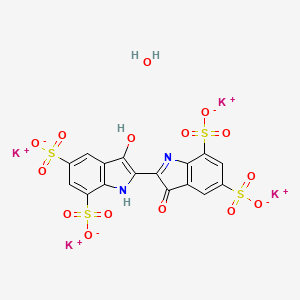
![Methyl 3,5-Dideoxy-5-[(Hydroxyacetyl)amino]-D-Glycero-Alpha-D-Galacto-Non-2-Ulopyranosidonic Acid](/img/structure/B13828796.png)
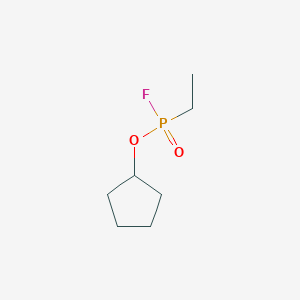
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[4-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]phenyl]methoxy]-5-oxopentanoic acid](/img/structure/B13828809.png)
![4-[[(4aR,6R,7R,7aR)-2-[(3S)-3-amino-4-(4-hydroxyphenyl)-2-oxobutoxy]-6-(6-aminopurin-9-yl)-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl]oxy]-4-oxobutanoic acid](/img/structure/B13828823.png)

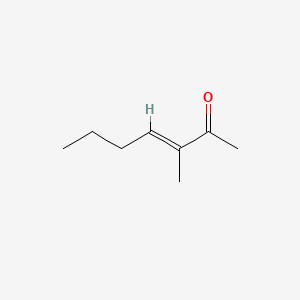
![[(3aR,9R,10aS)-2,6-diamino-10,10-dihydroxy-9-sulfooxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate](/img/structure/B13828838.png)
